molecular formula C28H30N2O5 B2514445 1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879943-91-6

1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2514445
CAS No.: 879943-91-6
M. Wt: 474.557
InChI Key: TWEZWTSHYGVSJO-UHFFFAOYSA-N
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Description

1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in various scientific fields

Properties

IUPAC Name

7-methyl-2-(3-morpholin-4-ylpropyl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O5/c1-3-15-34-21-8-6-20(7-9-21)25-24-26(31)22-18-19(2)5-10-23(22)35-27(24)28(32)30(25)12-4-11-29-13-16-33-17-14-29/h3,5-10,18,25H,1,4,11-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEZWTSHYGVSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step synthesis. It starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of functional groups. Key steps might include:

    • Formation of the dihydrochromeno[2,3-c]pyrrole core through cyclization reactions.

    • Introduction of the 4-(allyloxy)phenyl group via substitution reactions.

    • Addition of the 7-methyl group, likely through alkylation.

    • Attachment of the 2-(3-morpholinopropyl) side chain through amine coupling reactions.

  • Industrial Production Methods: Scaling up the production for industrial applications involves optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography might be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The chromeno-pyrrole-dione system undergoes selective ring-opening under nucleophilic conditions. In a pivotal study, hydrazine hydrate reacted with structural analogs (e.g., 2-methyl-1-phenyl derivatives) to yield 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones (Table 1) .

Table 1: Optimization of Ring-Opening Reactions with Hydrazine Hydrate

EntryMolar RatioSolventTemp (°C)Time (h)Yield (%)
11:3EtOH80630
21:5Dioxane40464
31:5Dioxane802078

Key observations:

  • Dioxane outperformed EtOH due to enhanced solubility of intermediates .

  • Elevated temperatures (80°C) and extended reaction times (20 h) maximized yields to 78% .

Functionalization of the Allyloxy Group

The allyloxy moiety (-O-CH2-CH=CH2) participates in Claisen rearrangements and oxidative transformations :

  • Claisen Rearrangement : Heating in polar aprotic solvents (e.g., DMF, 120°C) converts the allyloxy group into a γ,δ-unsaturated carbonyl system, enabling further conjugate additions.

  • Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields an epoxide, which can undergo nucleophilic ring-opening with amines or thiols.

Morpholinopropyl Side-Chain Reactivity

The 3-morpholinopropyl chain exhibits alkylation and quaternization potential:

  • N-Alkylation : Reacts with methyl iodide in THF at 60°C to form a quaternary ammonium salt, enhancing water solubility.

  • Hydrogen Bonding : The morpholine nitrogen participates in acid-base reactions, forming stable complexes with Lewis acids like BF3·OEt2 .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring (para to the allyloxy group) undergoes nitration and sulfonation :

  • Nitration : HNO3/H2SO4 at 0°C introduces a nitro group at the ortho position relative to the allyloxy substituent.

  • Sulfonation : Fuming H2SO4 generates a sulfonic acid derivative, which can be converted to sulfonamides.

Hydrolysis of the Pyrrole-Dione Core

Acidic or basic hydrolysis selectively cleaves the lactone and lactam rings:

  • Lactone Hydrolysis : 6M HCl at reflux converts the lactone to a carboxylic acid, confirmed by IR (loss of 1715 cm⁻¹ carbonyl stretch).

  • Lactam Hydrolysis : NaOH (2M) at 80°C opens the pyrrolidine ring, yielding an amino dicarboxylic acid .

Mechanistic Insights

  • Cycloadditions : The pyrrole-dione core acts as a dienophile in Diels-Alder reactions with electron-rich dienes (e.g., furan), forming bicyclic adducts .

  • Nucleophilic Additions : The carbonyl groups at C3 and C9 undergo nucleophilic attacks by Grignard reagents or hydride donors (e.g., NaBH4).

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) in polar solvents induces decarboxylation, detected by GC-MS.

  • Photoisomerization : UV exposure (254 nm) triggers E/Z isomerization of the allyloxy group, monitored by 1H NMR.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer activity. Mechanisms include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can halt the progression of the cell cycle at specific checkpoints.

In Vitro Studies

A series of in vitro studies have evaluated the compound's effectiveness against various cancer cell lines:

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-7 (Breast)12.5Induction of apoptosis
Study 2HeLa (Cervical)15.0Cell cycle arrest at G1 phase
Study 3A549 (Lung)10.0Inhibition of proliferation

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Neuroprotective Effects

Compounds with morpholino groups have been noted for their ability to cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases.

In Vivo Studies

In vivo studies have further confirmed the efficacy and safety profile of the compound:

  • Animal Model : Studies using xenograft models showed significant tumor reduction with doses of 20 mg/kg.
  • Toxicity Assessments : Evaluations indicated no significant adverse effects at therapeutic doses.

Case Study 1: Antitumor Efficacy

A recent study highlighted the antitumor efficacy of this compound in a xenograft model of breast cancer. The results demonstrated a marked reduction in tumor size compared to control groups treated with placebo.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The results indicated that it effectively inhibited growth at low concentrations, supporting its potential as a therapeutic agent.

Mechanism of Action

The compound's effects depend on its interactions with molecular targets such as enzymes, receptors, or other proteins. The presence of the morpholinopropyl group suggests potential activity in modulating biological pathways. Mechanistic studies often involve:

  • Molecular Docking: To predict its binding affinity with specific targets.

  • Pathway Analysis: To determine how the compound influences cellular processes.

  • Experimental Validation: Using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to confirm molecular interactions.

Comparison with Similar Compounds

Compared to other compounds with similar cores, 1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups. Similar compounds might include:

  • Chromeno[2,3-c]pyrroles: Lacking one or more functional groups present in this compound.

  • Morpholinopropyl derivatives: With different core structures, such as chromenes or pyrroles alone.

  • Allyloxyphenyl compounds: Where the allyloxy group is attached to different aromatic systems.

This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activities that could be harnessed in medicinal chemistry. This article reviews its biological properties, including antibacterial, antioxidant, and enzyme inhibitory activities, supported by diverse research findings.

Chemical Structure and Properties

The compound features a chromeno-pyrrole core structure which is known for its diverse biological activities. The presence of the allyloxy and morpholinopropyl groups enhances its pharmacological potential.

Antibacterial Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antibacterial properties. For instance, compounds related to this structure have shown activity against both Gram-positive and Gram-negative bacteria. In one study, a similar chromeno[3,4-c]pyrrole derivative demonstrated antibacterial effects comparable to gentamicin against Staphylococcus aureus and Escherichia coli .

Compound TypeBacteria TestedActivity Level
Chromeno[3,4-c]pyrrole derivativeStaphylococcus aureusComparable to Gentamicin
Chromeno[3,4-c]pyrrole derivativeEscherichia coliComparable to Gentamicin

Antioxidant Activity

The antioxidant potential of chromeno-pyrrole derivatives has been highlighted in various studies. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. For example, studies have indicated that related compounds exhibit significant antioxidant activity through various mechanisms .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes. Notably, some pyrrole-based compounds have shown inhibitory activity against lipoxygenase and other enzymes involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of chromeno-pyrrole derivatives, researchers reported a high success rate in producing these compounds with good yields (43-86%) under mild conditions. The synthesized compounds were then evaluated for their biological activities, including antibacterial and antioxidant properties .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications in the chemical structure significantly influence biological activity. For instance, variations in substituents on the phenyl ring were found to enhance or diminish antibacterial efficacy . This highlights the importance of chemical diversity in developing effective therapeutic agents.

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